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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core thermodynamic properties of

branched alkanes. Understanding these properties is fundamental in various scientific

disciplines, including chemical synthesis, materials science, and particularly in drug

development, where molecular stability and interactions are paramount. This document

summarizes key quantitative data, details experimental protocols for their determination, and

visualizes the intricate relationships between molecular structure and thermodynamic stability.

Core Thermodynamic Principles of Branched
Alkanes
The degree of branching in an alkane's carbon skeleton significantly influences its

thermodynamic properties. Compared to their linear isomers, branched alkanes generally

exhibit greater thermodynamic stability. This increased stability is primarily attributed to a

combination of factors including intramolecular van der Waals forces, electron correlation

effects, and hyperconjugation. A more compact, spherical molecular shape in branched alkanes

leads to a lower surface area-to-volume ratio, which in turn affects intermolecular forces and

packing efficiency in condensed phases.
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The following tables summarize key thermodynamic properties for isomers of butane, pentane,

and hexane at standard conditions (298.15 K and 1 bar). These values, primarily sourced from

the NIST Chemistry WebBook, provide a basis for comparing the effects of branching.

Table 1: Thermodynamic Properties of Butane Isomers (C₄H₁₀)

Property n-Butane
Isobutane (2-
Methylpropane)

Standard Enthalpy of

Formation (ΔfH°)

Gas Phase (kJ/mol) -125.7 ± 0.6[1][2] -134.2 ± 0.6[1][2]

Standard Molar Entropy (S°)

Gas Phase (J/mol·K) 310.23 ± 0.42 294.63 ± 0.42

Standard Molar Heat Capacity

(Cp)

Gas Phase (J/mol·K) 98.45 96.57

Standard Gibbs Free Energy

of Formation (ΔfG°)

Gas Phase (kJ/mol) -15.96 -20.84

**Table 2: Thermodynamic Properties of Pentane Isomers (C₅H₁₂) **
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Property n-Pentane
Isopentane (2-
Methylbutane)

Neopentane (2,2-
Dimethylpropane)

Standard Enthalpy of

Formation (ΔfH°)

Gas Phase (kJ/mol) -146.76 ± 0.66[3] -153.7 ± 0.6[4] -168.1 ± 0.7[5][6]

Liquid Phase (kJ/mol) -173.5 ± 0.7 -179.3 ± 0.7 -190.2 ± 0.8[5]

Standard Molar

Entropy (S°)

Gas Phase (J/mol·K) 349.53 ± 0.54 343.74[4] 306.39 ± 0.84[5]

Liquid Phase

(J/mol·K)
263.47 260.66 217.1

Standard Molar Heat

Capacity (Cp)

Gas Phase (J/mol·K) 120.12 118.91 120.83[6]

Liquid Phase

(J/mol·K)
167.19 161.21 153.09[5]

Standard Gibbs Free

Energy of Formation

(ΔfG°)

Gas Phase (kJ/mol) -8.1 -13.5 -18.7

Table 3: Thermodynamic Properties of Hexane Isomers (C₆H₁₄)
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Property n-Hexane
2-
Methylpent
ane

3-
Methylpent
ane

2,2-
Dimethylbut
ane

2,3-
Dimethylbut
ane

Standard

Enthalpy of

Formation

(ΔfH°)

Gas Phase

(kJ/mol)
-167.2 ± 0.8

-174.6 ±

0.8[7]

-171.9 ±

0.8[8][9]

-186.1 ±

0.9[10][11]

[12]

-179.0 ±

0.8[13]

Liquid Phase

(kJ/mol)
-198.7 ± 0.9

-205.6 ±

0.9[14]

-202.9 ±

0.9[15]

-215.8 ±

0.9[10][12]
-208.6 ± 0.9

Standard

Molar

Entropy (S°)

Gas Phase

(J/mol·K)
388.4 382.4[16] 389.2[15] 365.1[17] 373.2

Liquid Phase

(J/mol·K)
296.0 291.6 297.8[15] 277.8[12] 282.8

Standard

Molar Heat

Capacity (Cp)

Gas Phase

(J/mol·K)
143.1[16] 142.2[7] 140.1[9] 139.6[10] 140.5

Liquid Phase

(J/mol·K)
195.6 189.9 191.9[15] 189.1[12] 186.8

Standard

Gibbs Free

Energy of

Formation

(ΔfG°)
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Gas Phase

(kJ/mol)
0.2 -3.9 -1.7 -8.8 -4.8

Experimental Protocols
The determination of thermodynamic properties of alkanes relies on a combination of

calorimetric and spectroscopic techniques.

Calorimetry: Determination of Enthalpy of Combustion
Bomb calorimetry is the primary method for determining the enthalpy of combustion for liquid

and volatile solid organic compounds, including branched alkanes. The ASTM D240 standard

provides a detailed procedure for this measurement.[18][19][20][21]

Principle: A known mass of the sample is combusted in a constant-volume container (the

"bomb") filled with excess oxygen under pressure. The heat released by the combustion is

absorbed by a surrounding water bath, and the temperature change of the water is measured

to calculate the heat of combustion.

Detailed Methodology (based on ASTM D240):

Sample Preparation:

For non-volatile liquids, a precise mass (typically 0.8 to 1.2 g) of the alkane is weighed

directly into a crucible.

For volatile liquids, the sample is encapsulated in a gelatin capsule or a sealed crucible to

prevent evaporation before ignition.[22] The mass of the capsule and the sample are

recorded accurately.

Bomb Assembly:

The crucible containing the sample is placed in the bomb.

A fuse wire of known length and mass is attached to the electrodes within the bomb, with

the wire in contact with the sample.
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A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate

the internal atmosphere and ensure that any water formed during combustion is in the

liquid state.

The bomb is sealed and then charged with pure oxygen to a pressure of approximately 30

atm.[22]

The pressurized bomb is checked for leaks.

Calorimeter Setup:

The bomb is submerged in a known mass of water in the calorimeter bucket.

The calorimeter lid, equipped with a stirrer and a high-precision thermometer, is placed on

the bucket.

The entire assembly is placed within an insulating jacket to minimize heat exchange with

the surroundings.

Measurement:

The stirrer is activated to ensure a uniform water temperature.

The initial temperature of the water is recorded at regular intervals until it becomes stable.

The sample is ignited by passing an electric current through the fuse wire.

The temperature of the water is recorded at regular intervals as it rises, until a maximum

temperature is reached and then begins to fall.

Calculations:

The gross heat of combustion is calculated from the temperature rise, the heat capacity of

the calorimeter system (determined by calibrating with a standard substance like benzoic

acid), and corrections for the heat of formation of nitric acid and sulfuric acid (if sulfur is

present in the sample) and the heat of combustion of the fuse wire.

Spectroscopic Methods for Thermodynamic Properties
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Spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, can be used to

determine molecular vibrational frequencies. These frequencies are then used in statistical

mechanics calculations to determine thermodynamic properties like entropy and heat capacity.

Principle: The vibrational energy levels of a molecule are quantized. Transitions between these

levels, induced by the absorption of infrared radiation or the inelastic scattering of

monochromatic light (Raman effect), give rise to a vibrational spectrum. The frequencies of

these vibrations are characteristic of the molecule's structure and bonding.

Detailed Methodology:

Sample Preparation:

For gaseous alkanes, the sample is introduced into a gas cell with windows transparent to

the radiation being used (e.g., KBr for IR).

For liquid alkanes, a thin film of the sample is placed between two salt plates (e.g., NaCl

or KBr for IR) or in a cuvette for Raman spectroscopy.

Spectral Acquisition:

Infrared Spectroscopy: An IR spectrometer is used to pass a beam of infrared radiation

through the sample. The amount of radiation absorbed at each frequency is measured,

resulting in an IR spectrum.

Raman Spectroscopy: A high-intensity monochromatic light source, typically a laser, is

directed at the sample. The scattered light is collected and analyzed by a spectrometer to

produce a Raman spectrum, which shows the frequency shifts of the scattered light

relative to the incident light.

Data Analysis and Calculation of Thermodynamic Properties:

The vibrational frequencies (ν) are identified from the peaks in the IR and Raman spectra.

These frequencies are used to calculate the vibrational partition function (q_vib) for each

vibrational mode.
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The total vibrational partition function is the product of the individual partition functions.

From the partition function, the vibrational contributions to the entropy (S_vib) and heat

capacity (C_v,vib) can be calculated using the principles of statistical mechanics.

The total entropy and heat capacity are then determined by adding the translational,

rotational, and electronic contributions to the vibrational contributions.

Visualization of Key Concepts
The following diagrams illustrate the relationship between alkane structure and stability, and the

workflow for experimentally determining the enthalpy of combustion.

Relationship Between Alkane Structure and Thermodynamic Stability
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Click to download full resolution via product page

Caption: Relationship between alkane structure and thermodynamic stability.

Experimental Workflow for Bomb Calorimetry
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Caption: Experimental workflow for bomb calorimetry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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